molecular formula C14H12N2O2S B2745993 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 312510-11-5

2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2745993
CAS No.: 312510-11-5
M. Wt: 272.32
InChI Key: QNKLFXOIWHDUEL-UHFFFAOYSA-N
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Description

“2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a chemical compound used for proteomics research . Its molecular formula is C14H12N2O2S .

Scientific Research Applications

Electrocatalytic Multicomponent Assembling

Zahra Vafajoo et al. (2014) developed an efficient approach to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through an electrocatalytic multicomponent chain transformation. This method provides excellent yields under mild and neutral conditions, showcasing a potential pathway for synthesizing related compounds with varied applications in material science and catalysis Vafajoo et al., 2014.

Organocatalyzed Synthesis

Derong Ding and Cong-Gui Zhao (2010) achieved the first synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles via a tandem Michael addition-cyclization reaction. The study indicates the compound's versatility and potential in developing optically active materials through enantioselective synthesis Ding & Zhao, 2010.

X-Ray Crystallography

S. Sharma et al. (2015) synthesized and analyzed the crystal structures of similar carbonitrile compounds, providing detailed insights into their molecular geometry and stability. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be leveraged in material science and pharmacology Sharma et al., 2015.

Antimicrobial Activity

Janardhan Banothu and Rajitha Bavanthula (2012) explored the antimicrobial potential of chromeno pyrimidinone derivatives synthesized from 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-4H-chromene-3-carbonitrile. Their findings highlight the bioactive potential of these compounds, suggesting applications in developing new antimicrobial agents Banothu & Bavanthula, 2012.

Antiproliferative and Anticancer Activities

R. Mohareb and N. Y. M. Abdo (2022) conducted a study on heterocyclic compounds derived from cyclohexane-1,4-dione, including derivatives similar to 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, revealing their antiproliferative and anticancer activities. This suggests a promising avenue for the development of new therapeutic agents Mohareb & Abdo, 2022.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It is mentioned as a product for proteomics research , which suggests it may be used in the study of proteins.

Future Directions

The future directions for the use of this compound are not detailed in the search results. As it is used in proteomics research , it may continue to be used in the study of proteins and their functions.

Properties

IUPAC Name

2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-7-8-12(11-5-2-6-19-11)13-9(17)3-1-4-10(13)18-14(8)16/h2,5-6,12H,1,3-4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKLFXOIWHDUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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